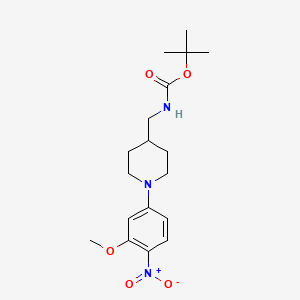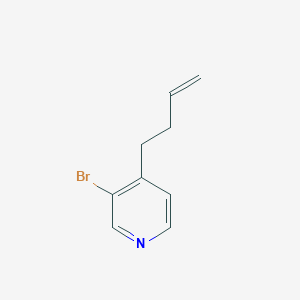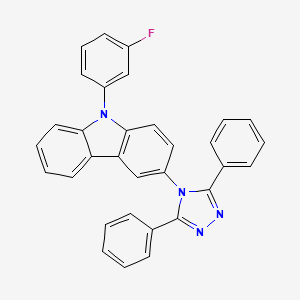![molecular formula C14H15NO4 B11824712 (3aR,6aR)-Tetrahydro-4-[(4-methoxyphenyl)methyl]-2H-furo[3,2-b]pyrrole-2,5(3H)-dione](/img/structure/B11824712.png)
(3aR,6aR)-Tetrahydro-4-[(4-methoxyphenyl)methyl]-2H-furo[3,2-b]pyrrole-2,5(3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aR,6aR)-Tetrahydro-4-[(4-metoxifenil)metil]-2H-furo[3,2-b]pirrol-2,5(3H)-diona es un compuesto orgánico complejo con una estructura única que incluye un núcleo furo[3,2-b]pirrol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (3aR,6aR)-Tetrahydro-4-[(4-metoxifenil)metil]-2H-furo[3,2-b]pirrol-2,5(3H)-diona típicamente involucra múltiples pasos, comenzando desde precursores fácilmente disponibles. Los pasos clave incluyen la formación del núcleo furo[3,2-b]pirrol y la introducción del grupo 4-metoxifenilmetil. Los reactivos comunes utilizados en estas reacciones incluyen varios ácidos, bases y catalizadores para facilitar la formación del producto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas para asegurar un alto rendimiento y pureza. Esto a menudo incluye el uso de reactores de flujo continuo y técnicas de purificación avanzadas para escalar la producción mientras se mantiene la calidad del compuesto.
Análisis De Reacciones Químicas
Tipos de Reacciones
(3aR,6aR)-Tetrahydro-4-[(4-metoxifenil)metil]-2H-furo[3,2-b]pirrol-2,5(3H)-diona puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Esta reacción puede reducir grupos funcionales específicos, alterando las propiedades del compuesto.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro, lo que potencialmente lleva a nuevos derivados con diferentes propiedades.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, se controlan cuidadosamente para lograr los resultados deseados.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados. Las reacciones de sustitución pueden conducir a una amplia gama de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
(3aR,6aR)-Tetrahydro-4-[(4-metoxifenil)metil]-2H-furo[3,2-b]pirrol-2,5(3H)-diona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción para sintetizar moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como un compuesto líder para el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de (3aR,6aR)-Tetrahydro-4-[(4-metoxifenil)metil]-2H-furo[3,2-b]pirrol-2,5(3H)-diona involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. Estas interacciones pueden modular varias vías bioquímicas, lo que lleva a los efectos observados del compuesto. Por ejemplo, puede inhibir ciertas enzimas involucradas en procesos de enfermedades o unirse a receptores para modular las vías de señalización celular.
Propiedades
Fórmula molecular |
C14H15NO4 |
|---|---|
Peso molecular |
261.27 g/mol |
Nombre IUPAC |
(3aR,6aR)-4-[(4-methoxyphenyl)methyl]-3,3a,6,6a-tetrahydrofuro[3,2-b]pyrrole-2,5-dione |
InChI |
InChI=1S/C14H15NO4/c1-18-10-4-2-9(3-5-10)8-15-11-6-14(17)19-12(11)7-13(15)16/h2-5,11-12H,6-8H2,1H3/t11-,12-/m1/s1 |
Clave InChI |
LAPUOERCYFQYGB-VXGBXAGGSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)CN2[C@@H]3CC(=O)O[C@@H]3CC2=O |
SMILES canónico |
COC1=CC=C(C=C1)CN2C3CC(=O)OC3CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4,4'-Bis [2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B11824660.png)

![(2S)-2-amino-3-{[(2R)-2-amino-2-carboxyethyl]disulfanyl}propanoic acid dihydrochloride](/img/structure/B11824671.png)

![2-Methyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11824682.png)

![7-Methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline](/img/structure/B11824695.png)

